molecular formula C9H19N B1428822 2-(2-Methylbutan-2-yl)pyrrolidine CAS No. 1247676-74-9

2-(2-Methylbutan-2-yl)pyrrolidine

Cat. No.: B1428822
CAS No.: 1247676-74-9
M. Wt: 141.25 g/mol
InChI Key: ISCIHFDHYBPWIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine compounds, including 2-(2-Methylbutan-2-yl)pyrrolidine, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C9H19N . The InChI code for the compound is 1S/C9H19N/c1-4-9(2,3)8-6-5-7-10-8/h8,10H,4-7H2,1-3H3 .


Chemical Reactions Analysis

The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 141.26 . It is a liquid at room temperature .

Scientific Research Applications

Spectroscopic Identification and Derivatization

The compound has been identified and analyzed using various spectroscopic methods, including GC-MS, IR, NMR, and electronic absorption spectroscopy. This approach is crucial for understanding the structural properties of such compounds (Nycz et al., 2016).

Synthesis and Biological Effects

Pyrrolidine derivatives, including 2-(2-Methylbutan-2-yl)pyrrolidine, are significant in synthesizing various biologically active molecules. They find applications in medicine, dyes, and agrochemicals. Their synthesis has been explored in reactions like the [3+2] cycloaddition, showing their versatility in chemical synthesis (Żmigrodzka et al., 2022).

Antimicrobial Applications

Pyrrolidine derivatives have shown interesting antimicrobial activity. A study synthesized a series of polysubstituted pyrrolidine derivatives and found significant activity against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Nural et al., 2018).

Organocatalysis

This compound derivatives have been used as catalysts in organic synthesis. For instance, they have been used in asymmetric Michael addition reactions, demonstrating their utility in stereoselective organic synthesis (Singh et al., 2013).

Complexation and Ligand Synthesis

Pyrrolidine derivatives have been employed in the synthesis of complex molecules and ligands. Their ability to form stable complexes with metals and their utility in synthesizing chiral ligands make them valuable in the field of organometallic chemistry (Roseblade et al., 2007).

Development of Novel Compounds and Pharmaceuticals

Research has focused on the synthesis of novel pyrrolidine-based compounds for potential use in pharmaceutical applications. This includes the exploration of their synthesis pathways and potential therapeutic uses (Meltzer et al., 2006).

Safety and Hazards

The compound is classified as dangerous according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) . The hazard statements include H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) .

Future Directions

While the future directions for 2-(2-Methylbutan-2-yl)pyrrolidine are not explicitly mentioned in the retrieved sources, the pyrrolidine ring, a key component of the compound, is widely used in drug discovery . This suggests that this compound and similar compounds could have potential applications in the development of new drugs .

Properties

IUPAC Name

2-(2-methylbutan-2-yl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-4-9(2,3)8-6-5-7-10-8/h8,10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCIHFDHYBPWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Methylbutan-2-yl)pyrrolidine
Reactant of Route 2
2-(2-Methylbutan-2-yl)pyrrolidine
Reactant of Route 3
2-(2-Methylbutan-2-yl)pyrrolidine
Reactant of Route 4
2-(2-Methylbutan-2-yl)pyrrolidine
Reactant of Route 5
2-(2-Methylbutan-2-yl)pyrrolidine
Reactant of Route 6
2-(2-Methylbutan-2-yl)pyrrolidine

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